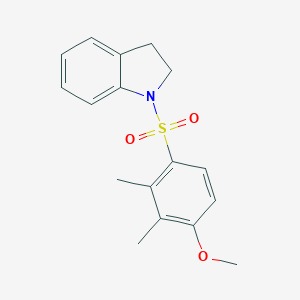
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as MDL-72527 and is a potent inhibitor of the enzyme protein kinase C (PKC).
Wirkmechanismus
The mechanism of action of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves the inhibition of PKC, which is a family of enzymes that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can disrupt the signaling pathways that are involved in cancer cell growth and survival, thereby leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
Apart from its potential applications in cancer research, 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been studied for its biochemical and physiological effects. It has been shown to modulate the activity of various ion channels and receptors in the nervous system, which makes it a potential candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its potency as a PKC inhibitor. This makes it an ideal candidate for studying the role of PKC in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One of the potential areas of research is in the development of novel cancer therapies that target PKC. Another area of research is in the development of new drugs for the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to explore the potential applications of this compound in other scientific fields such as immunology and inflammation.
Synthesemethoden
The synthesis of 1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole can be achieved using a multi-step process. The first step involves the reaction between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 2,3-dihydroindole in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential applications in various scientific fields. One of the major applications of this compound is in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by targeting PKC, which plays a crucial role in cancer cell proliferation and survival.
Eigenschaften
Produktname |
1-(2-methoxy-4,5-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Molekularformel |
C17H19NO3S |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-10-16(21-3)17(11-13(12)2)22(19,20)18-9-8-14-6-4-5-7-15(14)18/h4-7,10-11H,8-9H2,1-3H3 |
InChI-Schlüssel |
ZTMCQVUELGKGES-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



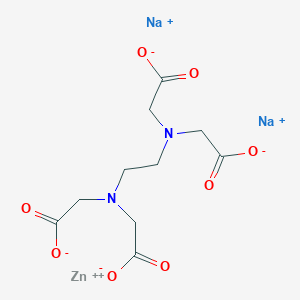
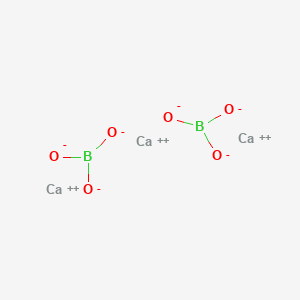
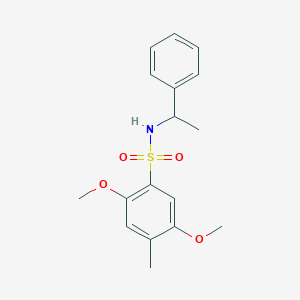

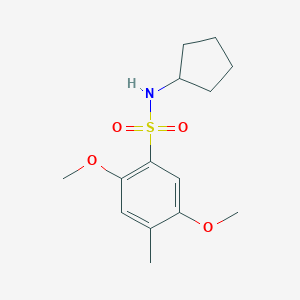
![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)
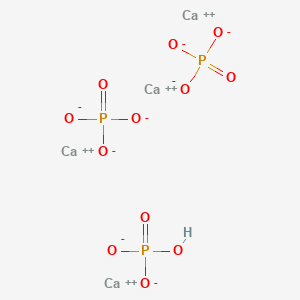
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)
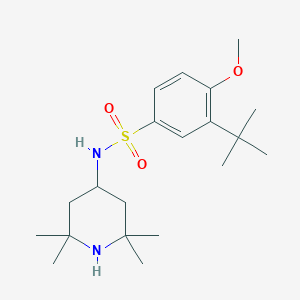
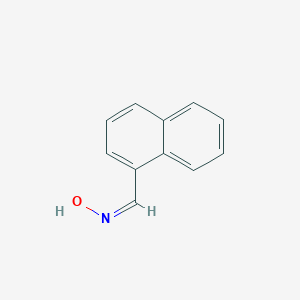
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
